![molecular formula C10H8O2 B1489538 3-Ethynyl-4-methylbenzoic acid CAS No. 1001203-03-7](/img/structure/B1489538.png)
3-Ethynyl-4-methylbenzoic acid
Overview
Description
3-Ethynyl-4-methylbenzoic acid, also known as EMBA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of 176-178 °C and a boiling point of 302 °C. EMBA is a non-steroidal anti-inflammatory drug (NSAID) and it is used in the synthesis of many organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer agents, antibiotics, and anti-fungal agents.
Scientific Research Applications
Material Science
In material science, 3-Ethynyl-4-methylbenzoic acid contributes to the development of new materials with potential applications in electronics and nanotechnology . Its molecular structure can be used to modify surface properties or create novel polymers with specific characteristics.
Chemical Synthesis
This compound plays a significant role in chemical synthesis, where it’s used as an intermediate in the preparation of more complex organic molecules . Its benzylic position is particularly reactive, allowing for various chemical transformations that are crucial in synthetic organic chemistry.
Analytical Chemistry
In analytical chemistry, 3-Ethynyl-4-methylbenzoic acid can be used as a standard or reference compound in chromatographic analysis . Its well-defined structure and properties make it suitable for calibrating instruments and ensuring the accuracy of analytical methods.
Life Sciences Research
The compound finds applications in life sciences research, where it may be used in the study of cellular processes or as a precursor in the synthesis of biomolecules . Its role in life sciences is exploratory, contributing to our understanding of biological systems and functions.
Chromatography
3-Ethynyl-4-methylbenzoic acid: is relevant in chromatography, a technique widely used for separating mixtures in the lab. It can act as a component in the mobile phase or as an analyte in various forms of chromatography, aiding in the purification and identification of substances .
properties
IUPAC Name |
3-ethynyl-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLGXUBFIWFPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-4-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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